7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (NPC) is a metabolite of the anticancer drug irinotecan (CPT-11). [, , , ] It is classified as a camptothecin analog and is a subject of research for its potential role in irinotecan's metabolic pathway and its potential biological activity. [, , , ]
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is a significant compound in medicinal chemistry, primarily recognized as a major metabolite of irinotecan, an established anticancer drug. This compound exhibits potent antitumor activity and is utilized in treating various cancers, notably colorectal cancer. It belongs to the class of camptothecin derivatives, which are known for their ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. The compound's chemical identity is denoted by the CAS number 185304-42-1, and it is often referenced in scientific literature for its therapeutic potential and biochemical interactions.
The synthesis of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin involves a multi-step process beginning with camptothecin as the starting material. The key steps in the synthesis include:
The reaction conditions typically involve specific solvents and temperatures that optimize yield and purity, although detailed parameters may vary based on laboratory protocols .
The molecular structure of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin can be described as follows:
The three-dimensional conformation of the molecule plays a significant role in its binding affinity and inhibition mechanism against target enzymes .
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin participates in several chemical reactions:
Common reagents used in these reactions include carboxylesterases for hydrolysis and various oxidizing agents for oxidation processes .
The primary mechanism of action for 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin involves the inhibition of topoisomerase I. This enzyme facilitates DNA strand separation during replication by creating transient single-strand breaks. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands. This action leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.
Research indicates that this compound's efficacy is significantly influenced by its structural characteristics, which enhance its binding affinity for topoisomerase I compared to other derivatives .
The physical and chemical properties of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin include:
These properties are critical for its formulation into drug delivery systems and influence its bioavailability and therapeutic effectiveness .
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin has several applications across various scientific fields:
Its role as a metabolite of irinotecan also makes it significant in pharmacokinetic studies aimed at understanding drug metabolism and efficacy .
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is a semisynthetic derivative of the natural alkaloid camptothecin, featuring a complex pentacyclic structure with a modified piperidine substituent at the C-10 position. Its systematic chemical name is (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 4-aminopiperidine-1-carboxylate. The compound is recognized by several synonyms, including RPR 132595A and NPC (N-Piperidino Carbonyloxycamptothecin) metabolite in pharmacological literature [8] [9].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Systematic Name | (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 4-aminopiperidine-1-carboxylate |
SMILES Notation | CCC₁=C₂CN₃C(=O)C₄=C(COC(=O)[C@]₄(O)CC)C₃=O)C₂=NC₅=C₁C=C(OC(=O)N₆CCC(N)CC₆)C=C₅ |
InChI Key | APWFTHDYKJHNEV-NDEPHWFRSA-N |
XLogP Value | 2.9 (Predicted) |
This compound belongs to the camptothecin class of topoisomerase I inhibitors, distinguished by its specific C-10 side-chain modification. Unlike the parent irinotecan, which requires enzymatic activation to 7-ethyl-10-hydroxycamptothecin, 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin acts as a direct metabolite with intrinsic activity. Its mechanism involves:
The discovery of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin emerged from efforts to optimize irinotecan’s metabolic stability and tumor selectivity during the 1990s. Initial studies identified it as a major oxidative metabolite in human liver microsomes, formed via CYP3A4-mediated N-dealkylation of irinotecan’s bis-piperidine side chain [10] [5]. Key milestones include:
Table 2: Metabolic Pathway and Key Research Findings
Aspect | Findings |
---|---|
Biosynthetic Pathway | Formed via CYP3A4-mediated oxidation of irinotecan’s terminal piperidine [10]. |
Key Modulators | Gefitinib inhibits formation (30.8% of control); Carbamazepine induces it [10]. |
Analytical Methods | Quantified using HPLC-fluorescence (LOD: 0.1 ng/mL) and LC-MS/MS [5] [9]. |
Clinical Significance | Serves as a biomarker for irinotecan’s metabolic activation; Correlates with tumor response in CYP3A5 expressers [5] [10]. |
While not developed as a standalone therapeutic, 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin remains integral to precision oncology. Contemporary research utilizes it as a reference standard for:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2